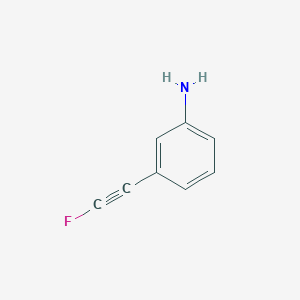

3-(Fluoroethynyl)aniline

Description

3-(Fluoroethynyl)aniline is a fluorinated aromatic amine with a fluoroethynyl (-C≡CF) substituent at the meta position of the aniline ring. This compound combines the electron-withdrawing effects of fluorine and the linear, rigid structure of the ethynyl group, which may enhance its utility in pharmaceuticals, agrochemicals, or materials science.

Properties

CAS No. |

443129-73-5 |

|---|---|

Molecular Formula |

C8H6FN |

Molecular Weight |

135.14 g/mol |

IUPAC Name |

3-(2-fluoroethynyl)aniline |

InChI |

InChI=1S/C8H6FN/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,10H2 |

InChI Key |

FZKUKXHIGAZNIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C#CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed coupling reaction, where a fluoroethynyl halide reacts with an aniline derivative under specific conditions . Another approach involves the direct nucleophilic substitution of a halogenated aniline with a fluoroethynyl reagent .

Industrial Production Methods: Industrial production of 3-(Fluoroethynyl)aniline may involve large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoroethynyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the fluoroethynyl group to a fluoroethyl group.

Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Fluoroethyl derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(Fluoroethynyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Fluoroethynyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

The table below compares substituent effects, synthesis methods, and regulatory aspects of 3-(Fluoroethynyl)aniline with related compounds:

Biological Activity

3-(Fluoroethynyl)aniline is an organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C8H8FN

Molecular Weight : 151.16 g/mol

IUPAC Name : 3-(Fluoroethynyl)aniline

Canonical SMILES : C1=CC(=C(C=C1)C#C(F)C)N

The compound features a phenyl ring substituted with a fluoroethynyl group, which may influence its reactivity and biological interactions.

The biological activity of 3-(Fluoroethynyl)aniline is primarily attributed to its ability to interact with various biological targets. The fluoroethynyl group can participate in nucleophilic substitution reactions, potentially affecting enzyme activities and receptor binding. Studies suggest that the presence of fluorine enhances the lipophilicity of the compound, which may improve its membrane permeability and bioavailability.

Anticancer Activity

Recent research indicates that 3-(Fluoroethynyl)aniline exhibits anticancer properties. For instance, a study demonstrated that this compound inhibits cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspases.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12.5 | Cell cycle arrest and apoptosis |

| HeLa (Cervical) | 10.8 | Reactive oxygen species (ROS) generation |

Neuroprotective Effects

In addition to anticancer effects, 3-(Fluoroethynyl)aniline has shown promise in neuroprotection. A study involving animal models indicated that the compound could reduce neuroinflammation and oxidative stress, potentially providing therapeutic benefits for neurodegenerative diseases .

Case Studies

-

In Vitro Studies on Cancer Cells :

- In a controlled experiment, researchers treated MCF-7 cells with varying concentrations of 3-(Fluoroethynyl)aniline. Results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

- Animal Model for Neuroprotection :

Synthesis Methods

The synthesis of 3-(Fluoroethynyl)aniline can be achieved through several methods, including:

- Sonogashira Coupling Reaction : This method involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst.

- Nucleophilic Substitution : The fluoroethynyl group can be introduced via nucleophilic substitution reactions involving appropriate precursors.

Applications

Due to its biological activities, 3-(Fluoroethynyl)aniline has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new anticancer drugs.

- Neuroprotective Agents : In the formulation of therapies for neurodegenerative conditions.

- Chemical Biology Research : As a tool for studying enzyme interactions and cellular pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.